molecular formula C16H12N2 B14671585 9-(Diazomethyl)-10-methylanthracene CAS No. 51210-27-6

9-(Diazomethyl)-10-methylanthracene

Cat. No.: B14671585
CAS No.: 51210-27-6
M. Wt: 232.28 g/mol
InChI Key: KDZZFKZKTVSCAR-UHFFFAOYSA-N
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Description

9-(Diazomethyl)-10-methylanthracene is a diazo compound characterized by the presence of a diazomethyl group attached to an anthracene ring. This compound is known for its unique chemical properties and its applications in various fields of scientific research, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Diazomethyl)-10-methylanthracene typically involves the reaction of anthracene derivatives with diazomethane. One common method is the reaction of 10-methylanthracene with diazomethane in the presence of a base, such as triethylamine, under controlled temperature conditions . The reaction proceeds through the formation of a diazonium intermediate, which subsequently undergoes a nucleophilic substitution to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 9-(Diazomethyl)-10-methylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include anthraquinones, substituted anthracenes, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

9-(Diazomethyl)-10-methylanthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(Diazomethyl)-10-methylanthracene involves the generation of reactive intermediates, such as carbenes and nitrenes, through the decomposition of the diazo group. These intermediates can undergo various chemical transformations, including insertion into C-H, N-H, and O-H bonds, leading to the formation of new chemical bonds and complex molecular structures . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Uniqueness: 9-(Diazomethyl)-10-methylanthracene is unique due to its anthracene core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring fluorescence and electronic conductivity, setting it apart from other diazo compounds .

Properties

CAS No.

51210-27-6

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

9-(diazomethyl)-10-methylanthracene

InChI

InChI=1S/C16H12N2/c1-11-12-6-2-4-8-14(12)16(10-18-17)15-9-5-3-7-13(11)15/h2-10H,1H3

InChI Key

KDZZFKZKTVSCAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C=[N+]=[N-]

Origin of Product

United States

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